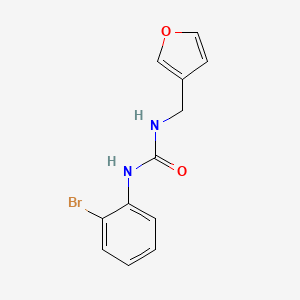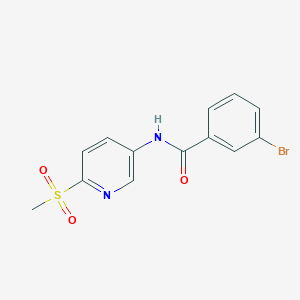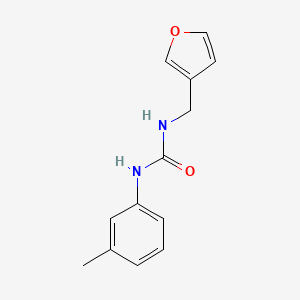![molecular formula C14H16FN3O B7527162 N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide](/img/structure/B7527162.png)
N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DFP-10825 and belongs to the class of small molecule inhibitors that target protein-protein interactions.
Wirkmechanismus
DFP-10825 targets the protein-protein interaction between MDM2 and p53 by binding to a specific pocket on the surface of MDM2. This binding prevents MDM2 from binding to p53, which leads to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have potent anti-tumor activity in preclinical studies. The compound induces cell cycle arrest and apoptosis in cancer cells by activating p53. In addition, DFP-10825 has also been shown to have anti-inflammatory and neuroprotective effects. The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also protects neurons from oxidative stress and neuroinflammation, which are implicated in the pathogenesis of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for lab experiments. The compound is stable and easy to synthesize, which makes it readily available for research purposes. In addition, DFP-10825 has been extensively studied for its potential therapeutic applications, which provides a strong rationale for further investigation. However, there are also limitations associated with the use of DFP-10825 in lab experiments. The compound has low solubility in aqueous solutions, which limits its use in certain assays. In addition, DFP-10825 has not been tested in clinical trials, which limits its potential for clinical translation.
Zukünftige Richtungen
There are several future directions for the study of DFP-10825. One area of research is the development of more potent and selective inhibitors of the MDM2-p53 interaction. This could lead to the development of more effective cancer therapies with fewer side effects. Another area of research is the investigation of the anti-inflammatory and neuroprotective effects of DFP-10825 in animal models of neurodegenerative disorders. This could lead to the development of novel therapies for diseases such as Alzheimer's and Parkinson's. Finally, the clinical translation of DFP-10825 should be explored through the development of clinical trials to evaluate its safety and efficacy in humans.
Synthesemethoden
The synthesis of DFP-10825 involves several steps starting from commercially available starting materials. The first step involves the synthesis of 3,5-dimethylpyrazole, which is then reacted with 4-bromo-3-fluorobenzaldehyde to obtain 4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzaldehyde. This intermediate is then converted to the final product, N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide, through a series of reactions involving Grignard reagents and acylation.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has been shown to inhibit the interaction between two proteins, MDM2 and p53, which play a crucial role in regulating cell growth and apoptosis. The inhibition of this interaction leads to the activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. In addition, DFP-10825 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-4-14(19)16-11-5-6-13(12(15)8-11)18-10(3)7-9(2)17-18/h5-8H,4H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOFDYNKNXXWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)N2C(=CC(=N2)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


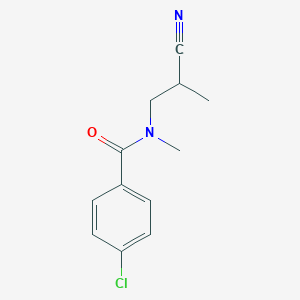
![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
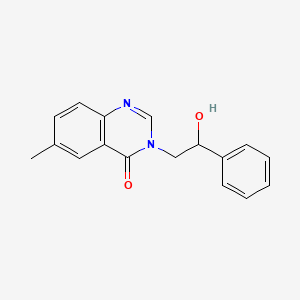

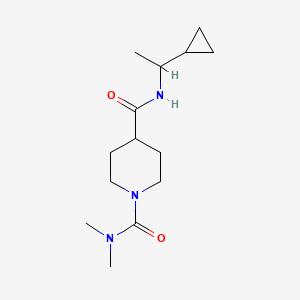
![N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide](/img/structure/B7527142.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)
